molecular formula C16H25FN2O2S B2931721 4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide CAS No. 946291-65-2

4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide

Cat. No. B2931721
CAS RN: 946291-65-2
M. Wt: 328.45
InChI Key: KEWAFTRKFJJLBG-UHFFFAOYSA-N
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Description

4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide, commonly known as LMTX, is a small molecule drug that has been under scientific research for its potential use in treating various neurodegenerative disorders, including Alzheimer's disease. The drug has been found to have a unique mechanism of action that targets the tau protein, which is responsible for the formation of neurofibrillary tangles in the brain, a hallmark of Alzheimer's disease.

Scientific Research Applications

Quantum Chemical and Molecular Dynamics Simulation Studies

A study on piperidine derivatives, including molecules structurally related to 4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide, explored their potential as corrosion inhibitors for iron. The investigation utilized quantum chemical calculations and molecular dynamics simulations to understand the adsorption behaviors of these compounds on iron surfaces. The findings indicate the compounds' efficiency in corrosion inhibition, which might imply applications of similar structures in protective coatings or as additives in materials science (Kaya et al., 2016).

Catalysis in Asymmetric Synthesis

Research into the asymmetric synthesis of enantiomerically pure compounds using cinchona alkaloids and N-fluorobenzenesulfonimide highlights potential applications in the synthesis of pharmaceuticals. The study successfully synthesized mirror images of 3'-fluorothalidomide, demonstrating the role of fluorinated benzenesulfonamides in enhancing selectivity and efficiency in organic synthesis (Yamamoto et al., 2011).

Inhibition of Cyclooxygenase-2 (COX-2)

A series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, including fluorinated compounds, were synthesized to assess their inhibitory effects on cyclooxygenase-2 (COX-2) for potential therapeutic applications. The introduction of a fluorine atom increased the selectivity for COX-2 over COX-1, leading to the identification of a potent, selective, and orally active COX-2 inhibitor, highlighting the role of fluorinated benzenesulfonamides in medicinal chemistry (Hashimoto et al., 2002).

Electrostatic Activation of SNAr-Reactivity

Studies on the electrostatic activation of SNAr reactivity by sulfonylonio substituents, including 4-fluorobenzenesulfonamides, demonstrate their potential in facilitating SNAr reactions under mild conditions. This finding could be significant for designing new synthetic pathways in pharmaceutical research, providing a method to construct complex molecules efficiently (Weiss & Pühlhofer, 2001).

Cytotoxicity on Cancer Cells

Research into polyfunctionalized piperidone oxime ethers, with various substituents including fluorine, explored their cytotoxic effects on human cervical carcinoma (HeLa) cells. The study suggests that these compounds, through their structure-activity relationship, offer a foundation for the development of new anticancer agents, indicating the importance of fluorinated compounds in cancer research (Parthiban et al., 2011).

properties

IUPAC Name

4-fluoro-3-methyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25FN2O2S/c1-12(2)19-8-6-14(7-9-19)11-18-22(20,21)15-4-5-16(17)13(3)10-15/h4-5,10,12,14,18H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWAFTRKFJJLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCN(CC2)C(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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